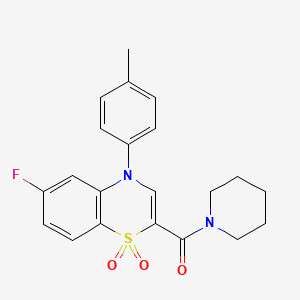

2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

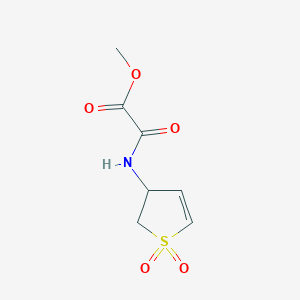

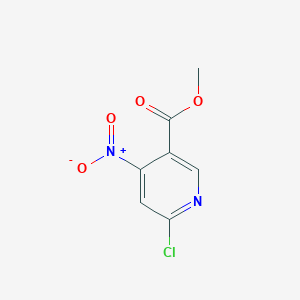

The compound is a derivative of 1,3,5-triazine, which is a heterocyclic compound with three nitrogen atoms and three carbon atoms in a six-membered ring . It also contains ethylamino groups, a hydrazinecarbothioamide group, and a methoxyphenyl group. These functional groups could potentially influence the compound’s properties and reactivity.

Applications De Recherche Scientifique

Synthesis and Biological Activity Studies

Compounds related to 2-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-N-(4-methoxyphenyl)hydrazinecarbothioamide have been synthesized and evaluated for their antimicrobial activities. For example, derivatives such as bis(4,6-dichloro/bis[(p-methoxyphenyl)amino]-1,3,5-triazin-2-yl) compounds have shown significant antimicrobial activity against gram-positive bacteria, gram-negative bacteria, and fungi (Lunagariya, Desai, & Shah, 2007). These findings highlight the potential of such compounds in the development of new antimicrobial agents.

Environmental Degradation Studies

Research on simazine, a closely related triazine herbicide, has provided insights into the environmental degradation and interaction of triazine compounds with plant systems. For instance, simazine has been shown to be converted into a detoxified form by corn seedlings, indicating a natural degradation pathway for such chemicals in the environment (Hamilton & Moreland, 1962).

Herbicide Efficacy and Safety

Studies on simazine and other s-triazine compounds have explored their use as aquatic herbicides and their safety in fish habitats. These studies suggest that certain concentrations of simazine can effectively control aquatic weeds while maintaining a relatively high margin of safety with respect to acute toxicity to fish (Walker, 1964). This research is crucial for understanding the environmental impact and safety of using triazine-based compounds in aquatic systems.

Action on Plant Metabolism

The application of simazine has also been investigated for its influence on plant protein content, where it was found to increase the water-soluble protein content in barley seedlings. This suggests a direct influence on protein synthesis, which could have implications for agricultural practices and crop yield optimization (Pulver & Ries, 1973).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]amino]-3-(4-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N8OS/c1-4-16-12-19-13(17-5-2)21-14(20-12)22-23-15(25)18-10-6-8-11(24-3)9-7-10/h6-9H,4-5H2,1-3H3,(H2,18,23,25)(H3,16,17,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPIWMSAAAIOXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)NNC(=S)NC2=CC=C(C=C2)OC)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(2-bromophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2888804.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2888809.png)

![[(2S,5R)-5-Phenyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B2888811.png)

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)

![N-[5-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2888815.png)

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)pivalamide](/img/structure/B2888821.png)